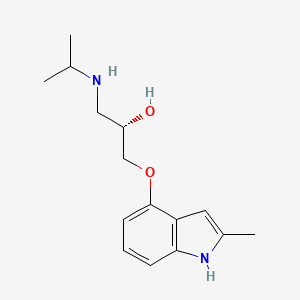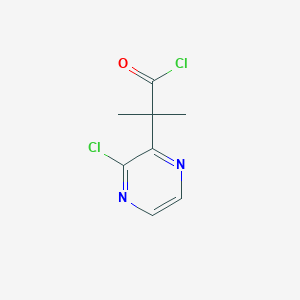
2-(3-Chloropyrazin-2-yl)-2-methylpropanoylchloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Chloropyrazin-2-yl)-2-methylpropanoylchloride is a chemical compound with the molecular formula C8H8Cl2N2O It is a derivative of pyrazine, a heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloropyrazin-2-yl)-2-methylpropanoylchloride typically involves the chlorination of 2-(3-Chloropyrazin-2-yl)-2-methylpropanoic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The reaction conditions generally include refluxing the mixture at elevated temperatures to ensure complete conversion of the acid to the corresponding acyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations to optimize yield and purity.
化学反応の分析
Types of Reactions
2-(3-Chloropyrazin-2-yl)-2-methylpropanoylchloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the acyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous base to yield 2-(3-Chloropyrazin-2-yl)-2-methylpropanoic acid.
Reduction: Reduction reactions can convert the acyl chloride to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for the chlorination of carboxylic acids to form acyl chlorides.
Amines, Alcohols, Thiols: Nucleophiles used in substitution reactions.
Lithium Aluminum Hydride (LiAlH4): A reducing agent for converting acyl chlorides to alcohols.
Major Products Formed
Amides, Esters, Thioesters: Formed through substitution reactions.
2-(3-Chloropyrazin-2-yl)-2-methylpropanoic acid: Formed through hydrolysis.
Alcohols: Formed through reduction reactions.
科学的研究の応用
2-(3-Chloropyrazin-2-yl)-2-methylpropanoylchloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive acyl chloride group.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting bacterial infections and cancer.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(3-Chloropyrazin-2-yl)-2-methylpropanoylchloride involves its reactive acyl chloride group, which can form covalent bonds with nucleophilic sites on biomolecules. This reactivity allows it to modify proteins and enzymes, potentially inhibiting their function. The compound’s molecular targets and pathways depend on the specific application and the nature of the nucleophiles it interacts with.
類似化合物との比較
Similar Compounds
2-(3-Chloropyrazin-2-yl)-2-methylpropanenitrile: A nitrile derivative with similar structural features but different reactivity.
(3-Chloropyrazin-2-yl)methanamine hydrochloride: A related compound with an amine group instead of an acyl chloride.
Uniqueness
2-(3-Chloropyrazin-2-yl)-2-methylpropanoylchloride is unique due to its acyl chloride functional group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the preparation of a wide range of derivatives and compounds with diverse applications.
特性
分子式 |
C8H8Cl2N2O |
|---|---|
分子量 |
219.06 g/mol |
IUPAC名 |
2-(3-chloropyrazin-2-yl)-2-methylpropanoyl chloride |
InChI |
InChI=1S/C8H8Cl2N2O/c1-8(2,7(10)13)5-6(9)12-4-3-11-5/h3-4H,1-2H3 |
InChIキー |
JOZWQGMQTQAREB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=NC=CN=C1Cl)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


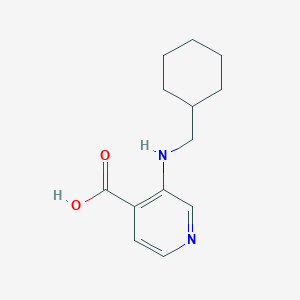
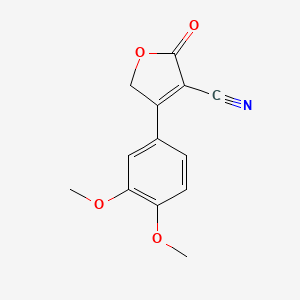
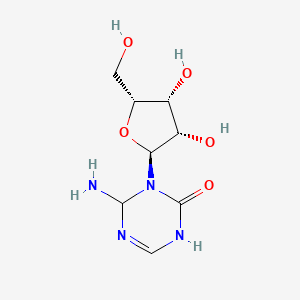
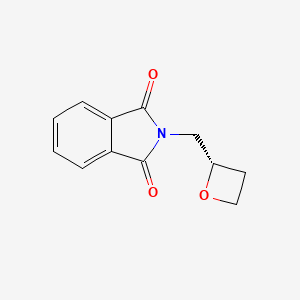
![1-[2-(Trifluoromethoxy)ethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B13891989.png)
![tert-butyl 2-(hydroxymethyl)-3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B13891993.png)

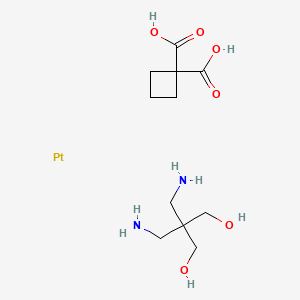
![Methyl 6-chloro-3-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B13892001.png)
![2-Methoxy-4-[(prop-2-yn-1-yl)oxy]benzaldehyde](/img/structure/B13892004.png)
![{4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridin-3-yl}methanamine](/img/structure/B13892007.png)


